4-chloro-N-propyl-N'-tosylbenzimidamide

Description

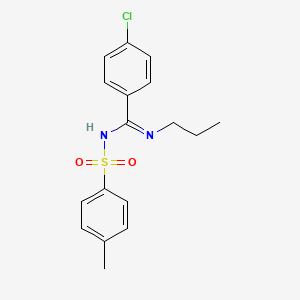

4-Chloro-N-propyl-N'-tosylbenzimidamide (chemical formula: C₁₇H₁₈ClN₃O₂S; molecular weight: 387.86 g/mol) is a benzimidamide derivative characterized by a chloro substituent at the para-position of the benzyl ring, an N-propyl group, and an N'-tosyl (p-toluenesulfonyl) moiety. This compound belongs to a class of amidine derivatives, which are structurally defined by a central amidine group (NH–C=N–) flanked by aromatic or aliphatic substituents.

Benzimidamides are of interest in medicinal chemistry and materials science due to their ability to act as intermediates in polymer synthesis (e.g., polyimides ) or as bioactive molecules targeting enzymes like LSD1 . The tosyl group in particular enhances stability and modulates solubility, making it a critical functional group for downstream applications.

Properties

IUPAC Name |

4-chloro-N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-3-12-19-17(14-6-8-15(18)9-7-14)20-23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFCSJPAMDOUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-propyl-N’-tosylbenzimidamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzonitrile, propylamine, and p-toluenesulfonyl chloride.

Formation of Benzimidamide: 4-chlorobenzonitrile reacts with propylamine under acidic conditions to form 4-chloro-N-propylbenzimidamide.

Tosylation: The resulting 4-chloro-N-propylbenzimidamide is then treated with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group, yielding 4-chloro-N-propyl-N’-tosylbenzimidamide.

Industrial Production Methods

Industrial production methods for 4-chloro-N-propyl-N’-tosylbenzimidamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-propyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield a new amide.

Oxidation: Oxidation of the benzimidamide moiety can lead to the formation of corresponding carboxylic acids.

Reduction: Reduction can result in the formation of amines or alcohols, depending on the specific reaction pathway.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N-propyl-N’-tosylbenzimidamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-propyl-N’-tosylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, propyl, and tosyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 4-chloro-N-propyl-N'-tosylbenzimidamide:

Key Observations:

- Chloro Substituent : Present in all listed compounds, the chloro group enhances electrophilic reactivity and influences binding affinity in bioactive molecules .

- N-Alkyl Groups : The propyl group in 4-chloro-N-propyl-N'-tosylbenzimidamide and its analog in increases lipophilicity compared to phenyl or cyclopropyl substituents in other compounds.

- Tosyl vs. Benzamide : The tosyl group in the target compound improves thermal stability and solubility in organic solvents relative to benzamide derivatives .

Physicochemical Properties

A comparative analysis of physical properties is summarized below:

*Assumed based on similar synthetic routes in .

Discussion:

Spectroscopic and Analytical Data

NMR and MS Profiles:

4-Chloro-N-propyl-N'-tosylbenzimidamide (hypothetical) :

- ¹H NMR: Expected signals for aromatic protons (δ 7.2–8.1 ppm), propyl CH₂/CH₃ (δ 0.9–1.6 ppm), and tosyl methyl (δ 2.4 ppm).

- HRMS: Predicted [M+H]⁺ = 388.18 (experimental validation required).

Biological Activity

4-Chloro-N-propyl-N'-tosylbenzimidamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H16ClN3O2S

- Molecular Weight : 319.81 g/mol

- IUPAC Name : 4-chloro-N-propyl-N'-tosylbenzimidamide

The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have indicated that 4-chloro-N-propyl-N'-tosylbenzimidamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Activity

The anticancer potential of this compound has also been investigated.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Case Study : In a xenograft model of human breast cancer, treatment with 4-chloro-N-propyl-N'-tosylbenzimidamide resulted in a significant reduction in tumor volume compared to control groups. The observed reduction was attributed to increased apoptosis and decreased proliferation markers.

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties.

- Research Findings : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory conditions.

The biological activity of 4-chloro-N-propyl-N'-tosylbenzimidamide can be attributed to several mechanisms:

- Covalent Bond Formation : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins, leading to functional modifications.

- Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs), the compound can halt cell division in cancer cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Chloro-N-propyl-N'-tosylbenzimidamide | Antimicrobial, Anticancer | Apoptosis induction, Cell cycle arrest |

| Benzimidazole Derivatives | Antimicrobial, Anticancer | DNA intercalation, Topoisomerase inhibition |

| Tosylated Compounds | Variable | Typically through electrophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.